Santamarin

Cytotoxicity Leukemia Sesquiterpene Lactone

Santamarin (CAS 4290-13-5) is a defined eudesmanolide sesquiterpene lactone with superior potency for targeted research. It exhibits IC50 0.41 μg/mL against L1210 leukemia cells—2.2-fold more potent than 9β-acetoxycostunolide. Demonstrates 1.3-fold greater anti-melanogenic activity vs reynosin (IC50 8.02 μM) and validated anti-fibrotic effects (IC50 16.5 μM against HSC-LX2 cells). Its unique TrxR inhibition mechanism enables orthogonal pathway investigation distinct from NF-κB-targeting lactones. High-purity compound essential for reproducible SAR and drug discovery. Order now.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 4290-13-5
Cat. No. B1680768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSantamarin
CAS4290-13-5
Synonymssantamarin
santamarine
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=CCC(C2(C1C3C(CC2)C(=C)C(=O)O3)C)O
InChIInChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h4,10-13,16H,2,5-7H2,1,3H3/t10-,11+,12+,13-,15-/m0/s1
InChIKeyPLSSEPIRACGCBO-PFFFPCNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Santamarin (CAS 4290-13-5) Eudesmanolide Sesquiterpene Lactone Technical Procurement Overview


Santamarin (CAS 4290-13-5), also designated santamarine, is a naturally occurring eudesmanolide-type sesquiterpene lactone isolated from diverse botanical sources including Magnolia grandiflora, Saussurea lappa, and Ambrosia confertiflora [1][2]. This compound, with molecular formula C15H20O3 and molecular weight 248.32 g/mol, belongs to the eudesmanolide subclass of sesquiterpene lactones and exhibits a characteristic α-methylene-γ-lactone moiety essential for its biological activity [3][4]. For scientific procurement purposes, Santamarin represents a defined molecular entity with specific stereochemistry ((3aS,5aR,6R,9aS,9bS)-configuration) that distinguishes it from closely related eudesmanolides and germacranolides, necessitating precise analytical verification and purity assessment in research applications [3].

Why Generic Substitution of Santamarin with Other Sesquiterpene Lactones Compromises Experimental Reproducibility


Interchanging Santamarin with structurally analogous sesquiterpene lactones such as costunolide, parthenolide, reynosin, or dehydrocostus lactone is scientifically invalid due to compound-specific variations in potency, target engagement, and selectivity profiles. Direct comparative studies demonstrate that Santamarin exhibits distinct quantitative activity differences relative to these analogs across multiple assay systems, including 2.2-fold greater cytotoxicity against L1210 leukemia cells compared to 9β-acetoxycostunolide, 1.3-fold superior anti-melanogenic activity versus reynosin, and differential mycobactericidal efficacy against clinical M. tuberculosis strains [1][2][3]. Furthermore, Santamarin's unique mechanism involving thioredoxin reductase (TrxR) inhibition and subsequent oxidative stress-mediated apoptosis distinguishes its pharmacological signature from NF-κB-centric mechanisms characteristic of parthenolide and costunolide [4]. These quantitative and mechanistic divergences render generic substitution untenable for rigorous research applications.

Santamarin Quantitative Differentiation Evidence Against Closest Structural and Functional Analogs


Santamarin Demonstrates 2.2-Fold Superior Cytotoxicity Against L1210 Leukemia Cells Compared to 9β-Acetoxycostunolide

In a direct head-to-head comparison of three sesquiterpene lactones isolated from Cyathocline purpurea, Santamarin (compound 1) exhibited an IC50 of 0.41 μg/mL against L1210 murine leukemia cells, representing 2.2-fold greater potency than 9β-acetoxycostunolide (IC50 = 0.89 μg/mL) and 1.4-fold greater potency than 9β-acetoxyparthenolide (IC50 = 0.59 μg/mL) under identical assay conditions [1]. This quantitative superiority positions Santamarin as the most potent cytotoxic agent among the three co-isolated sesquiterpene lactones in this leukemia model.

Cytotoxicity Leukemia Sesquiterpene Lactone

Santamarin Exhibits 1.3-Fold Greater Anti-Melanogenic Activity and 1.2-Fold Superior Anti-Colorectal Cancer Activity Compared to Reynosin

A comparative evaluation of two hydroxylated eudesmanolides—Santamarin (STM) and reynosin (RNS)—synthesized from costunolide revealed that Santamarin demonstrated superior biological activity in both anti-melanogenic and anti-colorectal cancer assays. Specifically, Santamarin exhibited an IC50 of 8.02 μM for anti-melanogenic activity versus 10.63 μM for reynosin (1.3-fold greater potency), and an IC50 of 15.55 μM for anti-colorectal cancer activity (HCT-116 cell line) versus 18.17 μM for reynosin (1.2-fold greater potency) [1]. Notably, this activity profile was reversed for anti-inflammatory activity, where reynosin outperformed Santamarin, highlighting compound-specific activity spectra.

Anti-melanogenic Anti-colorectal cancer Skin whitening

Santamarin Displays Differentiated Mycobactericidal Spectrum Compared to Reynosin Against Clinical M. tuberculosis Strains

In a comparative study evaluating mycobactericidal activity against clinical Mycobacterium tuberculosis strains, Santamarin and reynosin exhibited distinct activity profiles. Reynosin demonstrated broader and more potent activity with MBC values of 128 μg/mL against three Mtb strains (H37Rv, 366-2009, and 104-2010) and MIC values ranging from 64-128 μg/mL against five strains. In contrast, Santamarin showed a narrower spectrum with MBCs of 128 μg/mL against only two strains (H37Rv and 104-2010) and MICs of 128 μg/mL against three strains [1]. Importantly, 1,10-epoxyparthenolide exhibited only mycobacteriostatic activity (MIC 128 μg/mL) without bactericidal effect, further distinguishing Santamarin's bactericidal mechanism.

Antimycobacterial Tuberculosis Infectious disease

Santamarin Exhibits Moderate Cytotoxicity Against Hepatic Stellate Cells with IC50 of 16.5 μM, Serving as Scaffold for Optimized Anti-Fibrotic Derivatives

Evaluation of Santamarin against hepatic stellate cell line LX2 (HSC-LX2) revealed an IC50 value of 16.5 ± 0.7 μM, establishing baseline anti-fibrotic activity [1]. Structure-activity relationship (SAR) studies demonstrated that chemical modification of Santamarin's hydroxyl group, double-bond, and unsaturated lactone yielded derivatives with substantially enhanced potency. Specifically, derivatives 17, 20, and 25 displayed IC50 values of 6.4 ± 0.4 μM, 4.6 ± 0.1 μM, and 3.5 ± 0.1 μM respectively, representing 3- to 5-fold improvements over the parent compound [1]. Furthermore, derivative 20 exhibited more than 8-fold and 6-fold enhancement in inhibiting human hyaluronic acid (HA) and human laminin (HL) deposition with IC50 values of 7.6 ± 0.6 μM and 3.3 ± 1.2 μM, respectively [1].

Anti-fibrotic Liver fibrosis Hepatic stellate cells

Santamarin Selectively Inhibits Oral Cancer Cell Proliferation via Oxidative Stress-Mediated Apoptosis with Minimal Cytotoxicity to Normal Cells

Investigation of Santamarin (SAMA) against oral cancer cell lines (OC-2 and HSC-3) in parallel with normal Smulow-Glickman (S-G) cells demonstrated selective antiproliferative activity. Santamarin treatment induced reactive oxygen species (ROS) generation, mitochondrial superoxide accumulation, and depletion of mitochondrial membrane potential and glutathione specifically in oral cancer cells, while normal cells remained minimally affected [1]. The selectivity was further evidenced by G2/M phase cell cycle arrest, annexin V-positive apoptosis, and activation of caspases 3, 8, and 9 that were significantly more pronounced in oral cancer cells compared to normal cells [1]. DNA damage markers γH2AX and 8-hydroxy-2-deoxyguanosine were also selectively enhanced in cancer cells, and all anticancer effects were attenuated by the oxidative stress remover N-acetylcysteine (NAC), confirming ROS-dependent selective cytotoxicity [1].

Oral cancer Selective cytotoxicity Oxidative stress

Santamarin Targets Thioredoxin Reductase (TrxR) to Induce Oxidative Stress-Mediated Apoptosis, a Mechanism Distinct from NF-κB-Centric Sesquiterpene Lactones

Mechanistic studies reveal that Santamarin directly targets thioredoxin reductase (TrxR), a key cellular antioxidant enzyme, leading to accumulation of reactive oxygen species (ROS) and subsequent oxidative stress-mediated apoptosis in cancer cells [1]. This mechanism was validated using TrxR knockdown and overexpression cell lines, which demonstrated that TrxR expression levels modulate Santamarin's cytotoxic efficacy [1]. This TrxR-targeting mechanism distinguishes Santamarin from other prominent sesquiterpene lactones such as parthenolide and costunolide, which primarily exert their effects through NF-κB pathway inhibition [2]. The TrxR-targeting mechanism may confer differential sensitivity profiles across cancer cell types and potentially reduced cross-resistance with NF-κB-targeting agents.

Thioredoxin reductase Oxidative stress Mechanism of action

Santamarin Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Leukemia Cytotoxicity Screening and Lead Optimization

Santamarin's superior potency against L1210 leukemia cells (IC50 = 0.41 μg/mL) compared to 9β-acetoxycostunolide (IC50 = 0.89 μg/mL) and 9β-acetoxyparthenolide (IC50 = 0.59 μg/mL) positions it as the preferred starting compound for leukemia-focused drug discovery programs [1]. Researchers investigating structure-activity relationships in sesquiterpene lactones should prioritize Santamarin procurement for L1210-based cytotoxicity screening and subsequent derivatization studies aimed at further potency enhancement.

Skin-Whitening Agent Discovery and Melanogenesis Inhibition Studies

Santamarin's 1.3-fold greater anti-melanogenic activity (IC50 = 8.02 μM) compared to the structurally analogous reynosin (IC50 = 10.63 μM) makes it the preferred eudesmanolide for cosmetic and dermatological research targeting melanin production inhibition [2]. This quantitative advantage supports Santamarin's selection as a lead scaffold for developing novel skin-whitening agents, with established synthetic routes available for further acyl derivatization to enhance potency.

Anti-Fibrotic Drug Development Targeting Hepatic Stellate Cells

Santamarin's validated anti-fibrotic activity against HSC-LX2 cells (IC50 = 16.5 ± 0.7 μM) and the demonstrated 3- to 5-fold potency improvements achievable through chemical derivatization establish it as a productive scaffold for liver fibrosis research [3]. Procurement of Santamarin enables SAR studies focused on modifying the hydroxyl group, double-bond, and unsaturated lactone moieties to optimize cytotoxicity against activated hepatic stellate cells while minimizing effects on normal hepatocytes.

Mechanism-of-Action Studies on TrxR-Targeted Oxidative Stress Induction

Santamarin's unique mechanism involving thioredoxin reductase (TrxR) inhibition and subsequent ROS-mediated apoptosis distinguishes it from NF-κB-targeting sesquiterpene lactones, making it valuable for orthogonal pathway investigation [4]. Researchers studying redox biology, oxidative stress signaling, or TrxR as a therapeutic target should procure Santamarin as a validated chemical probe, with established TrxR knockdown/overexpression models available for mechanistic validation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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